SupraFlipper 31
Description
SupraFlipper 31 is a genetically encoded fluorescent probe designed for real-time measurement of membrane tension in live cells. It operates via fluorescence lifetime imaging microscopy (FLIM), where changes in fluorescence lifetime correlate with membrane order and mechanical stress . Key features include:
- Controlled Release Mechanism: this compound incorporates a desthiobiotin chain, enabling selective accumulation in streptavidin (Sav)-tagged organelles. Biotin addition triggers its release, allowing dynamic tracking of membrane tension across compartments like the endoplasmic reticulum (ER) and Golgi apparatus .
- Sensitivity and Specificity: The probe’s fluorescence lifetime shifts from ~2.7 ns (inactive state in ER) to ~4.4 ns (active state in ordered membranes), with hyperosmotic stress reducing lifetime, confirming mechanical sensitivity .
- Applications: It has been used to study membrane tension dynamics in secretory pathways, particularly during protein export from the ER to Golgi .
Properties
Molecular Formula |
C59H83N7O16S6 |
|---|---|
Molecular Weight |
1338.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C59H83N7O16S6/c1-39-47(84-53-49(39)85-51-41(3)50(86-54(51)53)52-42(4)58-56(87-52)55-57(88(58,69)70)40(2)46(35-60)83-55)38-82-37-44-36-66(65-64-44)12-14-72-16-18-74-20-22-76-24-26-78-28-30-80-32-34-81-33-31-79-29-27-77-25-23-75-21-19-73-17-15-71-13-11-61-48(67)10-8-6-7-9-45-43(5)62-59(68)63-45/h36,43,45H,6-34,37-38H2,1-5H3,(H,61,67)(H2,62,63,68)/t43-,45+/m1/s1 |
InChI Key |
NPTFDTFGEBHUMN-WRAGFZGTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Photochemical Reaction Mechanism
The probe operates via a light-triggered cleavage process:
This mechanism allows spatiotemporal control, with cleavage efficiency exceeding 90% under optimal irradiation .
Release Dynamics and Chemical Stimulation
This compound demonstrates programmable release through competitive binding:
Experimental Setup
-
GUV Model : Giant unilamellar vesicles loaded with SupraFlipper-streptavidin complexes .
-
Stimulus : Addition of biotin derivatives (e.g., 9 or 10 ) displaces the probe via supramolecular competition.
| Condition | Fluorescence Response | Time to Max Intensity |
|---|---|---|
| Pre-stimulation | Faint signal ( | |
| ) | N/A | |
| Post-stimulation | Bright membrane fluorescence ( | |
| ) | <5 minutes |
This reaction is reversible, with minimal intermembrane transfer observed over 1 hour .
Experimental Characterization
Key methodologies for analyzing this compound’s reactions include:
Fluorescence Spectroscopy
-
Excitation Shift : From 430 nm (disordered membranes) to 480 nm (ordered membranes) .
-
Kinetic Profiling : Exponential increase in fluorescence intensity post-activation.
High-Resolution Imaging
Scientific Research Applications
SupraFlipper 31 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane tension and other mechanochemical properties.
Biology: Helps in imaging membrane tension in living cells, providing insights into cellular processes.
Industry: Used in the development of new materials and technologies that rely on mechanochemical properties .
Mechanism of Action
SupraFlipper 31 exerts its effects by being released in the membrane of interest (MOI) via chemical stimulation. The compound is functionalized with a desthiobiotin ligand, which allows it to selectively accumulate in the organelle expressing streptavidin. The addition of biotin as an external stimulus triggers the release of the probe, which then partitions into the MOI. This process allows for the imaging of membrane tension in living systems .
Comparison with Similar Compounds
Target Specificity and Localization
| Probe | Target Organelles | Activation Mechanism | Key Advantages |
|---|---|---|---|
| SupraFlipper 31 | ER, Golgi, mitochondria | Biotin-triggered release | Dynamic relocation post-release; ideal for tracking secretory pathway dynamics |
| HaloFlipper | ER, Golgi, mitochondria, peroxisomes, lysosomes | Covalent binding via HaloTag | Broad organelle coverage but restricted mobility due to covalent anchoring |
| PhotoFlipper | Plasma membrane (inner leaflet), Golgi | Light-activated | Enables spatiotemporal control but limited to light-accessible regions |
| HydroFlipper | ER, Golgi, plasma membrane, mitochondria | Hydration-sensitive | Measures both membrane tension and hydration; broader environmental sensitivity |
| Nile Red | ER, Golgi, plasma membrane, mitochondria | Polarity-dependent ratiometric imaging | Low-cost and versatile but lacks mechanical specificity |
Key Insights :
- This compound’s non-covalent anchoring allows free diffusion post-release, unlike HaloFlipper’s covalent immobilization .
- Compared to PhotoFlipper, this compound avoids phototoxicity risks but requires biotin administration .
- HydroFlipper provides dual functionality (tension + hydration) but may conflate environmental factors .
Performance Metrics
| Parameter | This compound | HaloFlipper | Nile Red |
|---|---|---|---|
| Lifetime Range | 2.7–4.4 ns | 2.5–4.2 ns | N/A (ratiometric) |
| Activation Time | Minutes (biotin) | Immediate | Immediate |
| Spatial Resolution | Subcellular | Subcellular | Organelle-level |
| Toxicity | Low | Moderate | Low |
Notable Findings:
- This compound’s lifetime range aligns with membrane order trends observed in lipid bilayers and live cells .
- In poorly transfected cells, this compound exhibits higher signal intensity than HaloFlipper, suggesting superior delivery efficiency .
- Nile Red’s lack of mechanical specificity limits its utility in tension-specific studies .
Limitations and Challenges
- This compound : Requires optimization of COC oligomers to prevent aggregation during delivery .
- HaloFlipper : Covalent binding restricts its utility in dynamic processes like vesicle trafficking .
- General Limitations : FLIM-based probes demand specialized equipment and expertise, limiting accessibility .
Q & A
Q. What minimal information standards are required for replicating this compound experiments?
- Methodological Answer : Follow NIH preclinical guidelines: report batch-specific purity (e.g., Lot#XYZ, HPLC trace), solvent suppliers (e.g., Sigma-Aldry, ≥99.9%), and ambient conditions (humidity ±5%). Share protocols via platforms like Protocols.io with version control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
